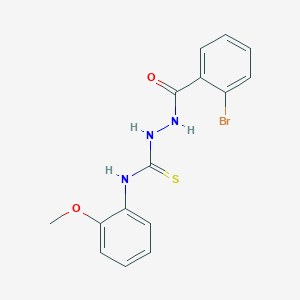![molecular formula C21H22F3NO4 B215887 4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTFTHP and has been studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of DMTFTHP is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. DMTFTHP has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
DMTFTHP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTFTHP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that DMTFTHP can reduce inflammation, improve cognitive function, and modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTFTHP for lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and signaling cascades. However, one limitation of DMTFTHP is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for certain experiments.
Direcciones Futuras
There are several future directions for research on DMTFTHP. One potential area of focus is the development of new drug candidates based on the structure of DMTFTHP for the treatment of various diseases. Another potential direction is the investigation of the potential use of DMTFTHP as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTFTHP and its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of DMTFTHP involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a series of further reactions, including the addition of a tetrahydro-2H-pyran-4-carboxamide group, to yield the final compound.
Aplicaciones Científicas De Investigación
DMTFTHP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMTFTHP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, DMTFTHP has been studied for its mechanism of action and potential therapeutic benefits. In material science, DMTFTHP has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Nombre del producto |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Fórmula molecular |
C21H22F3NO4 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C21H22F3NO4/c1-27-17-7-6-14(13-18(17)28-2)20(8-10-29-11-9-20)19(26)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,26) |
Clave InChI |
BDDSTTIHXFMOGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)